molecular formula C8H5F2N3S B12086369 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B12086369
M. Wt: 213.21 g/mol
InChI Key: DANHTJGTGAUDKY-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H5F2N3S

Molecular Weight

213.21 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H5F2N3S/c9-5-2-1-4(3-6(5)10)7-12-8(11)13-14-7/h1-3H,(H2,11,13)

InChI Key

DANHTJGTGAUDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NS2)N)F)F

Origin of Product

United States

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